molecular formula C19H15F3N2O3 B2571949 Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-03-3

Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2571949
CAS No.: 881941-03-3
M. Wt: 376.335
InChI Key: JZKUARJYBHOODR-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate ( 881941-03-3) is a highly functionalized quinoline derivative of significant interest in pharmaceutical research and development . This compound features a unique molecular structure, characterized by a trifluoromethyl group and a 4-hydroxyphenylamino substituent, which contributes to its excellent pharmacological activity, high chemical stability, and potential for strong selective binding to biological targets . The compound demonstrates favorable solubility and bioavailability, making it a valuable scaffold for in vitro and in vivo studies . Its well-defined synthesis pathway allows for high yield and purity, ensuring consistency for research applications . As a specialized building block, it is primarily utilized in the discovery and development of new therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures of any kind, including human or veterinary use.

Properties

IUPAC Name

ethyl 4-(4-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-27-18(26)15-10-23-16-9-11(19(20,21)22)3-8-14(16)17(15)24-12-4-6-13(25)7-5-12/h3-10,25H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKUARJYBHOODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Amination: The hydroxyphenylamino group is introduced through a nucleophilic aromatic substitution reaction, where a hydroxyphenylamine reacts with the quinoline derivative.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxy group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while hydrolysis of the ester group results in the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its ability to inhibit tumor cell proliferation. Studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Mechanism of Action
The compound's mechanism involves the induction of apoptosis in cancer cells via the activation of specific signaling pathways. For instance, it has been noted to modulate the expression of proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins .

Photophysical Properties

Fluorescent Properties
this compound exhibits unique photophysical properties, making it suitable for applications in fluorescent probes. Its ability to emit fluorescence upon excitation allows it to be utilized in biological imaging techniques .

Applications in Imaging
In cellular imaging, this compound can be used to track cellular processes and visualize biological structures due to its high quantum yield and stability under physiological conditions. This makes it a valuable tool for researchers studying cellular dynamics and interactions .

Material Science

Synthesis of Advanced Materials
The compound has been explored for its potential in synthesizing advanced materials, particularly in the development of organic light-emitting diodes (OLEDs). Its structural characteristics enable it to serve as a building block for creating new materials with enhanced electronic properties .

Nanocomposites
In material science, this compound can be incorporated into nanocomposites to improve mechanical strength and thermal stability. These composites have applications in various industries, including electronics and coatings .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cells with IC50 values lower than standard chemotherapeutics .
Study BPhotophysical PropertiesShowed high fluorescence quantum yield, making it suitable for biological imaging applications .
Study CMaterial ScienceDeveloped a new class of OLED materials with improved efficiency using derivatives of the compound .

Biological Activity

Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H10F3N O3
  • Molecular Weight : 281.22 g/mol
  • CAS Number : 97019

The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making this derivative particularly interesting for medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related quinoline derivatives. For instance, a study on similar compounds showed significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells. The compound demonstrated a 100% decrease in tumor cell viability in treated mice, indicating strong cytotoxic effects. This was attributed to its ability to induce apoptosis and enhance antioxidant activity in liver and kidney tissues, suggesting a favorable safety profile .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. These studies reveal that the compound exhibits significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases. The mechanism involves the modulation of antioxidant enzyme activities and reduction of lipid peroxidation levels .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, which can be further explored for developing new antibiotics .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Inhibition of Cancer Cell Proliferation : The compound binds to key receptors involved in cell cycle regulation and apoptosis pathways, leading to increased cell death in malignant cells.
  • Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase while reducing reactive oxygen species (ROS) levels.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of quinoline derivatives:

StudyObjectiveFindings
Evaluate antitumor activityShowed 100% reduction in EAC cell viability; induced apoptosis
Assess antioxidant propertiesSignificant free radical scavenging activity; improved enzyme function
Investigate antimicrobial effectsEffective against S. aureus and E. coli with low MIC values

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts biological activity and chemical reactivity:

Compound Name Substituent at Position 4 Key Properties/Activities Reference
Target Compound 4-[(4-Hydroxyphenyl)amino] Potential anticancer activity (inferred) -
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)-3-carboxylate 2-Hydroxyphenylamino Structural isomer; altered H-bonding
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Hydroxyl (-OH) Reactive in O-acylation and N-acylation reactions
Ethyl 4-(dimethylamino)-7-(trifluoromethyl)-3-carboxylate Dimethylamino (-N(CH₃)₂) Electron-donating group; impacts electronic environment
MM-I-11 (Pyrazoloquinolinone) Pyrazolo ring α6-GABAAR subtype selectivity

Key Observations :

  • The 4-hydroxyphenylamino group in the target compound may enhance binding to biological targets (e.g., kinases or DNA) via hydrogen bonding, compared to the 2-hydroxyphenyl isomer, which has a less optimal geometry for interactions .

Trifluoromethyl (-CF₃) Positional Isomerism

The position of the -CF₃ group affects steric and electronic properties:

Compound Name -CF₃ Position Key Differences Reference
Target Compound 7 Balances lipophilicity and steric bulk -
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 6 Altered electronic distribution; potential for different binding modes
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate 8 (trifluoromethoxy) Increased steric hindrance; modified metabolic stability

Key Observations :

  • The 7-CF₃ position in the target compound is common in bioactive quinolines (e.g., anticancer agents), as it optimizes interactions with hydrophobic pockets in proteins .
  • 6-CF₃ or 8-CF₃ analogs may exhibit reduced activity due to unfavorable steric clashes or altered electronic effects .

Ester Group Modifications

The ester group at position 3 influences solubility and metabolic pathways:

Compound Name Ester Group Impact on Properties Reference
Target Compound Ethyl Moderate lipophilicity; slower hydrolysis -
Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate Methyl Higher solubility; faster metabolism
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl Cyclopropyl group enhances stability

Key Observations :

  • The ethyl ester in the target compound balances solubility and metabolic stability, whereas methyl esters are more prone to hydrolysis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a quinoline core. For example, the parent quinoline scaffold (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) is functionalized via nucleophilic substitution or coupling reactions. In one approach, N-propargylation of the hydroxyl group is followed by click chemistry with azides to introduce triazole substituents . Key intermediates are characterized using 1H NMR , IR spectroscopy , and mass spectrometry (MS) to confirm regiochemistry and purity. For instance, the hydroxyl group’s substitution pattern is verified via IR (O-H stretch at ~3200 cm⁻¹) and NMR (disappearance of the phenolic proton signal post-alkylation) .

Q. How is the molecular structure of this compound and its derivatives validated?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute structural confirmation, as demonstrated for related tricyclic fluoroquinolones . When crystals are unavailable, 2D NMR techniques (e.g., COSY, HMBC) resolve connectivity. For example, HMBC correlations between the quinoline C-3 carbonyl and adjacent protons confirm ester group placement . Elemental analysis ensures stoichiometric consistency, with deviations >0.3% prompting re-evaluation of synthetic conditions .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during functionalization of the quinoline core, and what factors influence product ratios?

  • Methodological Answer : Regioselectivity in reactions like ethylation or hydroxylation is influenced by solvent polarity , catalysts , and temperature . For example, heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO with Bu₄NI favors C-1 ethylation over O-ethylation due to iodide’s nucleophilic assistance, yielding a 3:1 product ratio . Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density maps and transition-state energies .

Q. What strategies address contradictory antimicrobial activity data across structurally similar derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., moderate vs. potent MIC values) require structure-activity relationship (SAR) analysis . For example, replacing the 7-CF₃ group with Cl/F alters lipophilicity, impacting membrane permeability. Docking studies with bacterial DNA gyrase (PDB: 1KZN) can rationalize binding affinities . Experimental validation via time-kill assays and resistance profiling further clarifies mechanistic outliers .

Q. How can computational methods accelerate reaction design for novel derivatives?

  • Methodological Answer : The ICReDD platform integrates quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal conditions. For instance, transition-state modeling identifies solvent systems that stabilize intermediates, reducing trial-and-error synthesis . High-throughput screening (e.g., robotic liquid handlers) validates computational predictions, as seen in fluoroquinolone derivative libraries .

Data Analysis and Experimental Design

Q. What analytical workflows resolve spectral ambiguities in quinoline derivatives?

  • Methodological Answer : Ambiguities in NMR/IR data are addressed via:

  • Isotopic labeling : Replacing CF₃ with CD₃ simplifies splitting patterns in ¹⁹F NMR .
  • LC-MS/MS fragmentation : Differentiates regioisomers by unique cleavage patterns (e.g., m/z 285 → 267 for hydroxyl loss) .
  • Variable-temperature NMR : Resolves dynamic rotational barriers in trifluoromethyl groups .

Q. How should researchers design experiments to probe the stability of the 4-hydroxyphenylamino substituent under physiological conditions?

  • Methodological Answer :

  • pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC. The 4-hydroxyphenyl group is prone to oxidation at pH >8, requiring antioxidants like BHT in formulations .
  • Metabolic stability assays : Use liver microsomes to identify CYP450-mediated N-dealkylation pathways .

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